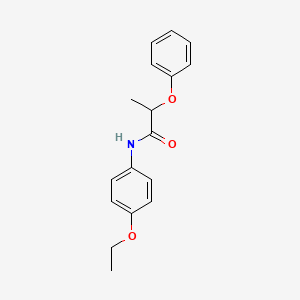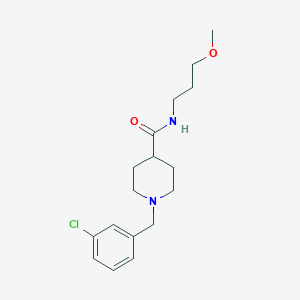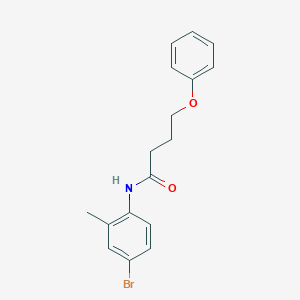
N-(4-ethoxyphenyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-phenoxypropanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a phenoxy group attached to a propanamide moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and development.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-phenoxypropanamide typically involves the reaction of 4-ethoxyaniline with 2-phenoxypropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product. Additionally, solvent recovery and recycling systems are often employed to reduce waste and improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(4-hydroxyphenyl)-2-phenoxypropanamide.
Reduction: The amide bond can be reduced to form the corresponding amine, N-(4-ethoxyphenyl)-2-phenoxypropanamine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-(4-hydroxyphenyl)-2-phenoxypropanamide
Reduction: N-(4-ethoxyphenyl)-2-phenoxypropanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-ethoxyphenyl)-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-phenoxypropanamide can be compared with other similar compounds such as:
Phenacetin (N-(4-ethoxyphenyl)acetamide): Both compounds contain the ethoxyphenyl group, but phenacetin has an acetamide moiety instead of the phenoxypropanamide group. Phenacetin is known for its analgesic and antipyretic properties.
N-(4-methoxyphenyl)-2-phenoxypropanamide: This compound is similar but has a methoxy group instead of an ethoxy group. The presence of different substituents can lead to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-11-9-14(10-12-15)18-17(19)13(2)21-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMPMMWYTXKXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5094455.png)
![3-[3-(Diphenylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5094464.png)

amino]-N-3-pyridinylbenzamide](/img/structure/B5094476.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2,3,4-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B5094483.png)

![4-({[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5094486.png)

![3-methoxy-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B5094489.png)

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5094509.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5094510.png)
![[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5094532.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine](/img/structure/B5094548.png)
